![molecular formula C21H23FN2O4 B6138526 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, commonly known as FPEB, is a chemical compound that belongs to the class of benzamide derivatives. FPEB has been widely researched due to its potential applications as a PET imaging agent for studying metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Wirkmechanismus
FPEB acts as a competitive antagonist of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, meaning that it binds to the same site as glutamate, the endogenous ligand of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, and blocks its activity. By doing so, FPEB can modulate the activity of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and provide insights into its physiological and pathological functions.
Biochemical and physiological effects:
FPEB has been shown to have high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vitro and in vivo. FPEB can cross the blood-brain barrier and accumulate in brain regions that express N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, such as the cortex, hippocampus, and striatum. FPEB has been used to study the distribution, density, and occupancy of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain under different conditions, such as aging, drug abuse, and disease.
Vorteile Und Einschränkungen Für Laborexperimente
FPEB has several advantages as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide. It has high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, allowing for accurate and reliable measurements of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide density and occupancy in vivo. FPEB has a relatively long half-life, which allows for prolonged imaging sessions and reduces the need for repeated injections. FPEB can also be radiolabeled with different isotopes, such as carbon-11 and fluorine-18, to provide flexibility in imaging protocols.
However, FPEB also has some limitations. It has a relatively low brain uptake compared to other PET imaging agents, which may limit its sensitivity and spatial resolution. FPEB can also bind to other receptors and transporters in the brain, such as sigma-1 receptors and P-glycoprotein, which may affect its specificity and interpretation of results.
Zukünftige Richtungen
There are several future directions for FPEB research. One direction is to improve its brain uptake and selectivity by modifying its chemical structure or using different radiolabeling techniques. Another direction is to explore its applications in studying other neurological and neuropsychiatric disorders, such as Parkinson's disease, depression, and anxiety. FPEB can also be used in combination with other imaging modalities, such as MRI and EEG, to provide a more comprehensive understanding of brain function and dysfunction. Overall, FPEB has great potential as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and can contribute to the development of new diagnostic and therapeutic strategies for brain disorders.
Synthesemethoden
The synthesis of FPEB involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with pyrrolidine to obtain N-(2,4-dimethoxybenzoyl)pyrrolidine, followed by the reaction of N-(2,4-dimethoxybenzoyl)pyrrolidine with 4-fluoro-α-methylbenzylamine to obtain N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
FPEB has been widely studied as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Abnormalities in N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide signaling have been associated with various neurological and neuropsychiatric disorders, including autism, schizophrenia, and addiction. FPEB can bind to N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide with high affinity and selectivity, making it a promising tool for studying N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vivo.
Eigenschaften
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-7-8-18(19(12-17)28-2)21(26)23-16-11-20(25)24(13-16)10-9-14-3-5-15(22)6-4-14/h3-8,12,16H,9-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMGRHZTRONRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.